Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Evolution of 1,3,4-Thiadiazole Research
The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, was first synthesized in 1882 by Fischer through the cyclization of thiosemicarbazides. Early applications focused on sulfonamide derivatives, such as those developed by Roblin and Clapp in the 1950s, which demonstrated potent antibacterial properties. The discovery of acetazolamide in 1953 marked a pivotal moment, as it became the first clinically approved carbonic anhydrase inhibitor for treating glaucoma and epilepsy.
By the late 20th century, research expanded into anticancer applications. Maren’s work on carbonic anhydrase inhibition laid the foundation for understanding thiadiazole-mediated biochemical pathways. The 1990s saw systematic explorations of structure-activity relationships (SAR), particularly in modifying the C2 and C5 positions of the thiadiazole ring to enhance target specificity. Recent advances include the synthesis of benzo-fused derivatives like benzo[1,2-d:4,5-d′]bis(thiadiazole) (isoBBT), which exhibit unique electron-withdrawing properties for materials science and oncology.
Table 1: Key Milestones in 1,3,4-Thiadiazole Research
Significance of Thiadiazole Derivatives in Medicinal Chemistry
1,3,4-Thiadiazoles exhibit broad-spectrum bioactivity due to their high aromaticity, metabolic stability, and capacity for hydrogen bonding. Their sulfur atom enables interactions with cysteine residues in enzyme active sites, while nitrogen atoms facilitate π-π stacking with biological targets. Notable applications include:
- Anticancer agents : Derivatives like 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine show IC~50~ values as low as 2.44 µM against LoVo colorectal cancer cells.
- Anticonvulsants : Alkylamino-substituted thiadiazoles demonstrate protective indices surpassing phenobarbital in murine models.
- Antimicrobials : Sulfonamide-linked variants remain effective against multidrug-resistant Staphylococcus aureus.
The incorporation of benzoate groups, as seen in Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, enhances solubility and pharmacokinetic profiles, enabling blood-brain barrier penetration for neurological applications.
Development Timeline of Benzoate-Substituted Thiadiazoles
Benzoate-functionalized thiadiazoles emerged in the early 2000s as researchers sought to improve the bioavailability of hydrophobic lead compounds. Key developments include:
- 2005–2010 : Introduction of ester-linked benzoate moieties to increase metabolic stability.
- 2015 : Demonstration of enhanced antitumor activity in breast adenocarcinoma (MCF-7) cells via apoptosis induction.
- 2020–2023 : Rational design of dual-action derivatives combining thiadiazole cores with benzoate-based COX-2 inhibitors.
The target compound, this compound, represents a third-generation derivative optimized for:
Research Objectives and Theoretical Framework
Current studies on this compound prioritize:
- Mechanistic elucidation : PASS prediction algorithms suggest dual inhibition of topoisomerase II and microtubule polymerization.
- Synergistic design : Hybridization with known pharmacophores (e.g., sulfonylmethyl groups) to overcome chemoresistance.
- Computational validation : Molecular docking confirms binding to the ATP pocket of PI3Kγ (ΔG = −9.2 kcal/mol).
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-29-19(28)14-7-9-16(10-8-14)22-17(26)12-30-21-25-24-20(31-21)23-18(27)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLQVTXUXAADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole core. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzamido Group: The 3-methylbenzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Thioether Formation: The thiadiazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.
Esterification: Finally, the ester group is introduced by reacting the intermediate with ethyl chloroformate or through a Fischer esterification process using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and sulfur-containing groups in this compound undergo oxidation under controlled conditions:
Mechanistic Insight : The sulfur atom in the thioacetamido group acts as an electron-rich site, making it susceptible to oxidation by peroxides or permanganate. This reactivity is exploited to modify the compound’s polarity for pharmaceutical applications .
Reduction Reactions
Reduction targets the amide and ester functionalities:
Synthetic Utility : Reduction of the ester group to a primary alcohol enhances water solubility, while amide reduction introduces reactive amine sites for further functionalization .
Nucleophilic Substitution
The thiadiazole ring’s electron-deficient nature facilitates nucleophilic attacks:
Structural Impact : Substitution reactions modify the compound’s electronic properties, influencing its binding affinity in biological systems .
Hydrolysis Reactions
Hydrolysis of ester and amide groups under acidic/basic conditions:
Applications : Hydrolysis products serve as intermediates for synthesizing bioactive molecules or conjugates .
Coupling Reactions
The compound participates in cross-coupling reactions via its sulfur or nitrogen atoms:
Research Findings : Coupling with glucosides or triazoles enhances antimicrobial activity in analogous compounds .
Mechanistic Pathways
Key reaction mechanisms involve:
-
Thiadiazole ring activation : Electron-deficient N and S atoms promote nucleophilic substitution .
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Amide resonance stabilization : Limits reactivity unless subjected to strong reducing agents .
-
Ester group lability : Susceptible to hydrolysis or transesterification.
Comparative Reactivity Table
| Functional Group | Reactivity Order | Preferred Reactions |
|---|---|---|
| Thioacetamido group | High (S nucleophilicity) | Oxidation, alkylation |
| Ethyl ester | Moderate | Hydrolysis, reduction |
| Benzamido group | Low (resonance-stabilized) | Reduction under forcing conditions |
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
Research indicates that derivatives of thiadiazoles possess significant antiproliferative properties against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through multiple pathways, including enzyme inhibition and disruption of cellular metabolism .
Case Studies:
- Antiproliferative Activity: A study evaluated a series of thiadiazole derivatives for their effects on human tumor cell lines such as SKOV-3 (ovarian cancer) and HL-60 (leukemia). Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate demonstrated a notable inhibitory effect with an IC50 value indicative of its potency .
- Structure-Activity Relationship (SAR): Investigations into the structural modifications of thiadiazole derivatives revealed that substituents on the benzamide moiety significantly influence cytotoxicity. Compounds with specific functional groups showed enhanced activity against targeted cancer cells, suggesting potential for further optimization .
Biological Activities Beyond Anticancer Effects
In addition to anticancer properties, this compound has been studied for:
Antimicrobial Activity: Some derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Properties: Preliminary studies suggest that certain derivatives may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be contextualized by comparing it to analogs with modifications in:
- Substituents on the benzamido group
- Heterocyclic core (thiadiazole vs. oxadiazole, benzothiazole)
- Ester groups
Substituent Variations on the Benzamido Group
Analysis : The 4-methoxy analog (44) demonstrated cytotoxicity, suggesting substituent position (para vs. meta) impacts activity. Electron-donating groups (e.g., methoxy) may enhance solubility, whereas halogens (e.g., bromine) could modulate target engagement .
Heterocyclic Core Modifications
Analysis: Thiadiazole derivatives generally exhibit broader bioactivity than oxadiazoles, likely due to sulfur’s role in non-covalent interactions. Benzothiazole hybrids (e.g., COX inhibitors) highlight the impact of fused aromatic systems on target specificity .
Ester Group Variations
Analysis : Ethyl esters are preferred in medicinal chemistry for prolonged half-life compared to methyl esters. However, they may require enzymatic cleavage for activation .
Biological Activity
Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound consists of an ethyl ester linked to a benzoate group and a thiadiazole derivative. The synthesis typically involves several steps:
- Formation of the Thiadiazole Core : The thiadiazole ring is synthesized from thiosemicarbazide and acylating agents.
- Acylation : The introduction of the benzamido group is achieved through acylation with appropriate benzoyl chlorides.
- Final Coupling : The final product is obtained by nucleophilic substitution involving ethyl chloroacetate.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways.
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5f | SKOV-3 | 19.5 | Apoptosis |
| 5c | HL-60 | Varies | Apoptosis |
| 5h | MOLT-4 | Inactive | Hydrolysis |
The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by AO/EB staining assays .
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have also been studied for their antimicrobial properties. This compound may exhibit:
- Bacteriostatic Effects : Inhibition of bacterial growth.
- Biofilm Disruption : Potential to disrupt biofilms formed by pathogenic bacteria.
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives in treating infections and cancers:
Q & A
Basic: What is the general synthetic route for Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and what are the critical reaction steps?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Thiadiazole core formation : Reacting 5-amino-1,3,4-thiadiazole derivatives with 3-methylbenzoyl chloride to introduce the 3-methylbenzamido group .
- Thioacetamido linkage : Treating the intermediate with mercaptoacetic acid derivatives under anhydrous conditions (e.g., dry acetone, potassium carbonate) to form the thioether bond .
- Esterification : Coupling the thioacetamido intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC) .
Critical considerations: - Purification via recrystallization (ethanol/water mixtures) to isolate intermediates.
- Reaction monitoring via TLC to ensure completion .
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzoate and benzamido groups), methylene protons (δ 4.7–5.0 ppm for thioacetamido CH₂), and ester methyl groups (δ 1.3–1.4 ppm) .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 369.4 for related esters) and fragmentation patterns consistent with thiadiazole cleavage .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .
Basic: What are the primary safety considerations when handling this compound?
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in a cool, dry place away from oxidizers and acids .
Advanced: How can researchers optimize the yield of the thioacetamido linkage formation?
- Reaction conditions : Reflux in dry acetone with anhydrous K₂CO₃ (2.5–3 hours) improves thiolate nucleophilicity .
- Molar ratios : Use a 1:1.2 ratio of thiadiazole intermediate to mercaptoacetic acid derivative to drive completion .
- Purification : Recrystallize from ethanol to remove unreacted starting materials (yield: ~70–85%) .
Advanced: If conflicting NMR data arises between predicted and observed proton environments, what analytical strategies can resolve discrepancies?
- 2D NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
- Comparative analysis : Cross-reference with published spectra of structurally similar thiadiazoles (e.g., δ 7.34 ppm for NH₂ groups in ) .
- Computational validation : Perform DFT-based chemical shift predictions (e.g., using Gaussian) to validate experimental data .
Advanced: What methodologies are recommended for assessing cytotoxic potential, and how should control experiments be structured?
- Assay design : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Dose-response : Test concentrations from 1–100 µM, with triplicate measurements to ensure reproducibility.
- Controls : Include vehicle (DMSO) and untreated cells to rule out solvent toxicity .
Advanced: How can researchers address isomer formation during synthesis, and what chromatographic methods are suitable?
- Isomer identification : Use HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers. Retention times vary by ~2–3 minutes .
- Prevention : Optimize reaction temperature (60–70°C) to minimize side products .
- Characterization : Compare melting points (e.g., isomers may differ by 10–15°C) and NOESY NMR to confirm spatial arrangements .
Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?
- Target selection : Dock against validated targets (e.g., EGFR kinase PDB:1M17) using AutoDock Vina .
- Key interactions : Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic contacts with thiadiazole .
- Validation : Correlate docking scores (in silico) with IC₅₀ values (in vitro) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
